molecular formula C15H19NO2 B5061963 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide

Cat. No.: B5061963
M. Wt: 245.32 g/mol
InChI Key: WHXAFPGRKHEUHR-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide is an organic compound with the molecular formula C15H19NO2. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced via Friedel-Crafts alkylation using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    N-Propylation: The final step involves the N-propylation of the acetamide using propyl bromide or propyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study various biological processes and pathways, particularly those involving benzofuran derivatives.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as inflammation, pain perception, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
  • 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide
  • 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(3-nitrophenyl)acetamide

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of the N-propyl group. This structural feature may confer distinct pharmacological properties and reactivity compared to its analogs. The N-propyl group can influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-7-16-14(17)8-12-9-18-15-11(3)10(2)5-6-13(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXAFPGRKHEUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=COC2=C1C=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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